molecular formula C17H24N2O3 B13899693 Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate

Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B13899693
M. Wt: 304.4 g/mol
InChI Key: LDMIXPKRAQXTFJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate is a synthetically valuable seven-membered diazepane derivative designed for use as a key building block in medicinal chemistry and drug discovery research. This compound features a protected diazepane core, a benzyl group, and a ketone functional group, making it a versatile intermediate for constructing more complex molecules. The 1,4-diazepane scaffold is of significant interest in pharmaceutical development, with research demonstrating its presence in compounds investigated as inhibitors for targets such as the SARS-CoV-2 main protease (Mpro) . The tert-butyloxycarbonyl (Boc) protecting group enhances handling characteristics and allows for selective deprotection under mild acidic conditions, enabling further functionalization at the nitrogen atom . The benzyl group offers an additional point for chemical modification through methods like hydrogenolysis. The ketone at the 6-position provides a highly reactive handle for diversifying the molecule, for instance, through reductive amination or nucleophilic addition, to explore structure-activity relationships. This multi-functional nature makes this compound a critical intermediate for researchers accelerating hit-to-lead optimization campaigns . It is strictly for research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(20)13-19)11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3

InChI Key

LDMIXPKRAQXTFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC(=O)C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key steps:

The overall approach is to start with a 1,4-diazepane scaffold, protect the nitrogen with a tert-butyl carbamate group, introduce the benzyl substituent, and then oxidize the ring to form the ketone functionality.

Detailed Synthetic Routes and Conditions

Step Reaction Reagents & Conditions Outcome & Notes
1 Boc Protection of 3-bromopropylamine hydrobromide React with di-tert-butyl dicarbonate (Boc2O) and triethylamine in methanol at 0°C to room temperature, stir for 16 h Formation of tert-butyl (3-bromopropyl)carbamate as intermediate; crude product used directly without isolation
2 Cyclization and Benzylation Reaction of Boc-protected diazepane intermediate with benzylamine or benzyl halide under basic conditions Introduction of benzyl group at 4-position of diazepane ring; reaction monitored by HPLC or LC-MS for completion
3 Oxidation to introduce keto group at 6-position Use of oxidizing agents such as tert-butyl hydroperoxide in presence of transition metal catalysts or other mild oxidants; reaction temperatures typically 25–85°C for 10–24 h in solvents like THF or acetonitrile Conversion of 4-benzyl-1,4-diazepane to 4-benzyl-6-oxo-1,4-diazepane; yields optimized for purity and efficiency

Example Procedure from Literature

  • Boc Protection : 3-Bromopropylamine hydrobromide (1 equiv) is dissolved in methanol, treated with triethylamine (approx. 0.9 equiv), cooled to 0°C, then Boc2O (1.9 equiv) is added. The mixture is stirred at room temperature for 16 hours. The product tert-butyl (3-bromopropyl)carbamate is isolated by extraction and drying.

  • Cyclization and Benzylation : The Boc-protected intermediate is reacted with benzylamine or benzyl halide in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent (e.g., ethyl acetate or DMF). The reaction is stirred at room temperature or slightly elevated temperatures until completion, monitored by HPLC.

  • Oxidation : The benzylated diazepane is oxidized using tert-butyl hydroperoxide with catalytic transition metal complexes (e.g., manganese or ruthenium catalysts) in solvents like THF or acetonitrile at 60–85°C for 15–24 hours. The reaction mixture is then worked up by aqueous quenching, extraction, and purification by chromatography or crystallization to yield this compound with purity >93%.

Industrial and Scale-Up Considerations

  • Industrial processes adapt laboratory methods with optimizations for yield, cost, and purity.
  • Reaction steps are typically conducted under inert atmosphere (nitrogen) and anhydrous conditions to prevent side reactions.
  • Solvent choice is critical: THF and acetonitrile are preferred for oxidation steps due to their polarity and stability.
  • Reaction times and temperatures are carefully controlled; for example, oxidation is conducted between 45°C and 70°C for 18–30 hours to balance conversion and minimize decomposition.
  • Workup includes aqueous acid/base washes, organic extractions, drying over sodium sulfate, and concentration under reduced pressure.

Reaction Monitoring and Characterization

Technique Purpose Details
High-Performance Liquid Chromatography (HPLC) Monitor reaction progress and assess purity Purity >93% typically achieved; HPLC retention times confirm product formation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm structure and regiochemistry Key signals include benzyl protons, Boc tert-butyl group, and keto carbonyl carbon; ¹H NMR shifts confirm substitution pattern
Mass Spectrometry (MS) Verify molecular weight and fragmentation High-resolution MS confirms molecular ion consistent with target compound
Infrared (IR) Spectroscopy Detect functional groups Characteristic C=O stretch (~1700 cm⁻¹) for keto group and C–O stretch for Boc group observed

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield & Purity Notes
Boc Protection Boc2O, triethylamine 0°C to RT, 16 h, MeOH High yield, crude used directly Intermediate for further steps
Benzylation Benzyl halide/amine, base RT to 60°C, organic solvent 70–90% yield Monitored by HPLC, careful control to avoid over-alkylation
Oxidation tert-butyl hydroperoxide, metal catalyst 45–85°C, 10–24 h, THF/acetonitrile ~70% yield, >93% purity Requires inert atmosphere, controlled temp for selectivity

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups.

    Reduction: Conversion of the oxo group to a hydroxyl group.

    Substitution: Replacement of the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide, transition metal catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophilic reagents.

Major Products Formed

Scientific Research Applications

Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares structural features and molecular properties of tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate with analogous diazepane derivatives:

Compound Name (CAS No.) Substituents/Modifications Molecular Weight Similarity Score Key Functional Groups
This compound 4-benzyl, 6-oxo 318.37* 1.00 Keto, benzyl, tert-butyl
Di-tert-butyl 3-oxo-1,5-diazocane-1,5-dicarboxylate (862703-10-4) 3-oxo, eight-membered ring (1,5-diazocane) 314.39 0.96 Dual tert-butyl esters, keto
Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate (882645-09-2) Dual tert-butyl esters 314.37 0.90 Dual carbamates
Tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate (941712-23-8) 5-phenyl 288.35 Phenyl, single carbamate
Tert-butyl 4-acryloyl-5-oxo-1,4-diazepane-1-carboxylate (CAS N/A) 4-acryloyl, 5-oxo 297.34 Acryloyl, keto

*Calculated based on molecular formula C₁₈H₂₄N₂O₃.
Sources : Structural data from synthetic studies and similarity scores from CAS database comparisons .

Key Observations :

  • Substituent Effects : The benzyl group in the target compound increases lipophilicity (logP ~2.8) compared to the phenyl-substituted analog (CAS 941712-23-8, logP ~2.2), influencing membrane permeability in drug design .
  • Reactivity : The acryloyl group in the derivative from enables Michael addition or cycloaddition reactions, absent in the target compound .

Biological Activity

Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a diazepane ring, which is known for its pharmacological significance. The molecular formula is C18H28N2O3C_{18}H_{28}N_{2}O_{3} with a molecular weight of 320.43 g/mol. The compound features a tert-butyl group and a benzyl substituent that may influence its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of diazepanes have shown activity against various bacterial strains, suggesting that the diazepane core contributes to this effect. Specific studies have highlighted the importance of substituents in enhancing antimicrobial potency.

Anti-cancer Activity

Several studies have explored the anti-cancer potential of diazepane derivatives. For example, compounds with similar structures have been tested against cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development.

Neuroprotective Effects

Another area of interest is the neuroprotective activity associated with diazepane derivatives. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions that include the formation of the diazepane ring followed by the introduction of the benzyl group. Various synthetic routes have been documented, emphasizing the importance of reaction conditions and catalysts used to achieve optimal yields.

Synthesis Route Yield Conditions
Diazepane formation50%Ethanol, 100°C for 16h
Benzyl modificationVariesSpecific reagents and conditions

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of related compounds, tert-butyl derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL.

Case Study 2: Cancer Cell Line Testing

A series of diazepane derivatives were screened against various cancer cell lines (e.g., HeLa, MCF-7). The results showed that certain modifications led to enhanced cytotoxicity with IC50 values below 20 μM for some derivatives.

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate, and how can reaction efficiency be assessed?

  • Methodological Answer : The compound is typically synthesized via Boc protection of the diazepane ring, followed by benzylation and oxidation. Cyclization using carbodiimide coupling agents or Mitsunobu conditions may also be employed. Reaction efficiency is assessed through yield optimization (monitored via HPLC or LC-MS) and purity analysis (e.g., NMR integration, elemental analysis). Stability of intermediates, such as Boc-protected amines, should be validated under reaction conditions to avoid premature deprotection .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., benzyl, carbonyl).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : To detect carbonyl (C=O) and Boc-group (C-O) stretches.
  • Chromatography : HPLC or GC-MS for purity assessment (>95% is standard for research-grade material).
    Cross-referencing with spectral databases or published analogs is critical for validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (per H220/H304 hazards).
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
    Safety protocols align with GHS guidelines for flammable solids and respiratory hazards .

Advanced Research Questions

Q. How can factorial design optimize the synthesis conditions for this compound?

  • Methodological Answer : A 2^k factorial design can systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:

  • Factors : Temperature (60°C vs. 80°C), catalyst (DMAP vs. DBU), solvent (THF vs. DCM).
  • Response Variables : Yield, reaction time, purity.
    Statistical tools (e.g., ANOVA) identify significant interactions. Computational pre-screening (DFT calculations) may narrow experimental ranges, reducing trial-and-error .

Q. What computational methods can predict the reactivity or stability of intermediates during synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and activation energies for cyclization steps.
  • Molecular Dynamics (MD) : Simulate solvation effects and intermediate stability in polar vs. non-polar solvents.
  • Reaction Path Search : Algorithms like GRRM or AFIR to explore alternative pathways and minimize side reactions.
    Software packages (Gaussian, ORCA) enable rapid in silico validation before lab work .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

  • Methodological Answer :

  • Multi-Technique Validation : Compare NMR with IR (e.g., confirm carbonyl presence) and X-ray crystallography (if crystals are obtainable).
  • Isotopic Labeling : Use ¹³C-labeled reagents to trace unexpected fragmentation in MS.
  • Dynamic Effects : Consider tautomerism or conformational exchange (e.g., use variable-temperature NMR to detect rotamers).
    Contradictions often arise from impurities or dynamic equilibria; iterative purification and advanced spectroscopy (e.g., 2D NMR) are essential .

Q. What strategies mitigate degradation during scale-up from milligram to gram quantities?

  • Methodological Answer :

  • Reactor Design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., benzylation).
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates.
  • Purification : Switch from column chromatography to recrystallization or continuous-flow systems for scalability.
    Stability studies under stressed conditions (heat, light) inform storage and handling adjustments .

Q. How can researchers ensure data integrity in collaborative studies involving this compound?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to timestamp and encrypt data.
  • Blockchain Validation : Immutable ledgers for tracking synthetic protocols and characterization results.
  • Standard Operating Procedures (SOPs) : Harmonize analytical methods (e.g., NMR acquisition parameters) across labs.
    Data integrity tools prevent discrepancies in multi-institutional projects .

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